molecular formula C12H14BrNO B1290722 5-bromo-2-(piperidin-1-yl)benzaldehyde CAS No. 742099-33-8

5-bromo-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1290722
CAS No.: 742099-33-8
M. Wt: 268.15 g/mol
InChI Key: YFNSDOXNCJMVHQ-UHFFFAOYSA-N
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Description

Safety and Hazards

5-Bromo-2-piperidinobenzenecarbaldehyde is classified as an irritant . It is recommended to avoid contact with skin and eyes, and to use it only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-piperidinobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-Bromo-2-piperidinobenzoic acid.

    Reduction: 5-Bromo-2-piperidinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(piperidin-1-yl)benzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a piperidine ring.

    2-Piperidinobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-piperidinobenzyl alcohol: A reduced form of 5-bromo-2-(piperidin-1-yl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specific research applications where these functional groups are advantageous .

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-4-5-12(10(8-11)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSDOXNCJMVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630512
Record name 5-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742099-33-8
Record name 5-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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